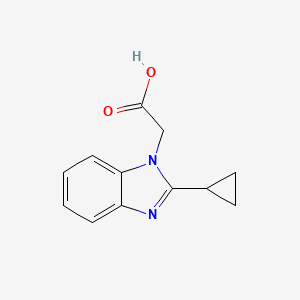

(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-cyclopropylbenzimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-11(16)7-14-10-4-2-1-3-9(10)13-12(14)8-5-6-8/h1-4,8H,5-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCIUZFLHYEPHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3N2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540117 | |

| Record name | (2-Cyclopropyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97968-85-9 | |

| Record name | (2-Cyclopropyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid is a heterocyclic compound featuring a benzimidazole core substituted with a cyclopropyl group at the 2-position and an acetic acid moiety at the 1-position of the imidazole ring. The benzimidazole scaffold is a prominent pharmacophore in medicinal chemistry, known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The introduction of a cyclopropyl group can influence the molecule's conformational rigidity and metabolic stability, while the acetic acid functional group provides a handle for further chemical modifications and can impact its pharmacokinetic profile. This technical guide provides a comprehensive overview of the chemical properties, a validated synthesis protocol, and a discussion of the potential applications of this compound, serving as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a white to off-white solid. While extensive experimental data is not widely published, its key identifiers and some of its chemical properties are available through commercial suppliers. The hydrochloride salt of the compound is also commercially available.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride |

| CAS Number | 97968-85-9 | 1221725-14-9[2] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | C₁₂H₁₃ClN₂O₂[2] |

| Molecular Weight | 216.24 g/mol | 252.69 g/mol [2] |

| Appearance | White to off-white solid (predicted) | Solid |

| Purity | --- | Min. 95%[2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process. The first step involves the formation of the 2-cyclopropyl-1H-benzimidazole core, followed by the N-alkylation of the imidazole ring with an acetic acid synthon.

Synthesis of 2-Cyclopropyl-1H-benzimidazole (Intermediate)

The most common and direct method for the synthesis of 2-substituted benzimidazoles is the condensation reaction of an o-phenylenediamine with a carboxylic acid. In this case, o-phenylenediamine is reacted with cyclopropanecarboxylic acid. This reaction typically requires heating in the presence of an acid catalyst.

N-Alkylation to Yield this compound

The second step involves the N-alkylation of the synthesized 2-cyclopropyl-1H-benzimidazole. A common method for introducing the acetic acid moiety is through reaction with an ethyl bromoacetate, followed by hydrolysis of the resulting ester.

Reaction Scheme:

Figure 1: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol based on established methods for similar benzimidazole syntheses.

Step 1: Synthesis of 2-Cyclopropyl-1H-benzimidazole

-

To a round-bottom flask, add o-phenylenediamine (1 equivalent) and cyclopropanecarboxylic acid (1.1 equivalents).

-

Add a suitable solvent such as ethanol.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Evaporate the solvent under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2-cyclopropyl-1H-benzimidazole.

Step 2: Synthesis of this compound

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyclopropyl-1H-benzimidazole (1 equivalent) in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation.

-

Add ethyl 2-bromoacetate (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product, ethyl (2-cyclopropyl-1H-benzimidazol-1-YL)acetate, with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude ester can be purified by column chromatography or taken directly to the next step.

-

For hydrolysis, dissolve the crude ester in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide (e.g., 2-3 equivalents), and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the structure of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a multiplet in the upfield region), the methylene protons of the acetic acid group (a singlet), and the aromatic protons of the benzimidazole ring (multiplets in the downfield region). The carboxylic acid proton will appear as a broad singlet, which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display signals for the cyclopropyl carbons, the methylene carbon, the carbonyl carbon of the carboxylic acid, and the carbons of the benzimidazole ring system.

-

IR Spectroscopy: The infrared spectrum will likely exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carbonyl group, and characteristic bands for the aromatic C-H and C=C stretching vibrations of the benzimidazole ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (216.24 g/mol ).

Potential Applications and Research Directions

The benzimidazole scaffold is a cornerstone in the development of numerous therapeutic agents.[3] Derivatives of benzimidazole have demonstrated a wide range of pharmacological activities, including:

-

Antimicrobial activity: Many benzimidazole-containing compounds exhibit potent antibacterial and antifungal properties.[4]

-

Antiviral activity: Certain benzimidazole derivatives have been investigated for their efficacy against various viruses.

-

Anticancer activity: The benzimidazole nucleus is present in several anticancer drugs, and new derivatives are continually being explored for their potential in oncology.

-

Anti-inflammatory and Analgesic activity: Some benzimidazole derivatives have shown significant anti-inflammatory and pain-relieving effects.[4]

The specific biological activities of this compound have not been extensively reported in the scientific literature. However, its structural features suggest it could be a valuable scaffold for further drug discovery efforts. The acetic acid moiety provides a convenient point for the synthesis of ester or amide derivatives, allowing for the exploration of structure-activity relationships. The cyclopropyl group may enhance binding to specific biological targets and improve metabolic stability.

Future research on this compound could involve:

-

Screening for biological activity: Evaluating the compound against a panel of cancer cell lines, bacterial and fungal strains, and viral assays to identify potential therapeutic applications.

-

Derivatization: Synthesizing a library of derivatives by modifying the carboxylic acid group to optimize potency and pharmacokinetic properties.

-

Computational studies: Employing molecular modeling and docking studies to predict potential biological targets and guide the design of more potent analogs.

Conclusion

This compound is a synthetically accessible compound with a promising chemical scaffold for medicinal chemistry research. This guide has provided an overview of its chemical properties and a detailed, logical synthesis protocol. While specific experimental data and biological activity profiles are currently limited in the public domain, the structural features of this molecule warrant further investigation into its potential as a lead compound for the development of novel therapeutic agents. The information presented here serves as a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related benzimidazole derivatives.

References

- 1. This compound | 97968-85-9 | Benchchem [benchchem.com]

- 2. 2-(2-Cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydro… [cymitquimica.com]

- 3. maaz.ihmc.us [maaz.ihmc.us]

- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid (CAS No. 97968-85-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid, a heterocyclic compound belonging to the versatile benzimidazole class. While specific research on this particular molecule is not extensively published, this document synthesizes established principles of benzimidazole chemistry and pharmacology to offer a robust framework for its synthesis, characterization, and potential biological applications.

Chemical Identity and Properties

This compound is a derivative of benzimidazole, characterized by a cyclopropyl group at the 2-position of the benzimidazole ring and an acetic acid moiety attached to one of the ring nitrogen atoms.

| Property | Value | Source |

| CAS Number | 97968-85-9 | [1] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [2] |

| Molecular Weight | 216.24 g/mol | [2] |

| Canonical SMILES | C1CC1C2=NC3=CC=CC=C3N2CC(=O)O | [1] |

| Appearance | Expected to be a solid | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | N/A |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process: the formation of the 2-cyclopropyl-1H-benzimidazole core, followed by N-alkylation with an acetic acid synthon.

Synthetic Workflow Diagram:

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-Cyclopropyl-1H-benzimidazole

This step involves the condensation of o-phenylenediamine with cyclopropanecarboxylic acid. A common method for this transformation is the Phillips condensation, which utilizes a condensing agent like polyphosphoric acid (PPA) or heating in a high-boiling solvent.

Experimental Protocol:

-

To a flask equipped with a mechanical stirrer and a reflux condenser, add o-phenylenediamine (1 equivalent) and cyclopropanecarboxylic acid (1.1 equivalents).

-

Add polyphosphoric acid (PPA) as the solvent and condensing agent (sufficient to ensure stirring).

-

Heat the reaction mixture to 140-160 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to approximately 80-90 °C and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.

-

Collect the crude product by filtration, wash thoroughly with water, and dry.

-

Purify the crude 2-cyclopropyl-1H-benzimidazole by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

This step involves the N-alkylation of the synthesized 2-cyclopropyl-1H-benzimidazole with an ethyl haloacetate, followed by hydrolysis of the resulting ester.

Experimental Protocol:

-

N-Alkylation:

-

Dissolve 2-cyclopropyl-1H-benzimidazole (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Add a base such as anhydrous potassium carbonate (K₂CO₃) (1.5-2 equivalents).

-

To this suspension, add ethyl bromoacetate or ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.[3]

-

Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 12-24 hours, monitoring by TLC.

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Extract the residue with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ethyl (2-cyclopropyl-1H-benzimidazol-1-yl)acetate.

-

-

Hydrolysis:

-

Dissolve the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

-

Stir the mixture at room temperature or heat to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a dilute acid (e.g., 2M HCl) to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the crude this compound from a suitable solvent to obtain the pure product.

-

Spectroscopic and Physicochemical Characterization

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the benzimidazole ring (multiplets in the range of δ 7.2-7.8 ppm).- Methylene protons of the acetic acid group (a singlet around δ 4.8-5.2 ppm).- Methine proton of the cyclopropyl group (a multiplet in the upfield region).- Methylene protons of the cyclopropyl group (multiplets in the upfield region).- A broad singlet for the carboxylic acid proton (downfield, >10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons of the benzimidazole ring (in the range of δ 110-150 ppm).- Carbonyl carbon of the carboxylic acid (around δ 170 ppm).- Methylene carbon of the acetic acid group (around δ 45-50 ppm).- Carbons of the cyclopropyl group (in the upfield region, <30 ppm). |

| IR (Infrared) Spectroscopy | - A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹).- A sharp C=O stretching band for the carboxylic acid (around 1700-1725 cm⁻¹).- C=N and C=C stretching vibrations of the benzimidazole ring (around 1450-1620 cm⁻¹).- C-H stretching of the aromatic and aliphatic groups. |

| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound. |

Potential Biological Activities and Mechanism of Action

Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities.[4] The presence of the cyclopropyl group and the acetic acid moiety may modulate the biological profile of the parent benzimidazole scaffold.

-

Anti-inflammatory Activity: Many benzimidazole derivatives, particularly those with an acetic acid side chain, have shown potent anti-inflammatory properties.[5][6] These compounds may act by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

-

Antimicrobial Activity: The benzimidazole nucleus is a common feature in many antimicrobial agents.[7][8] this compound could potentially exhibit antibacterial and antifungal activities by interfering with microbial cellular processes.

-

Antiproliferative and Anticancer Activity: Several 2-substituted benzimidazoles have been investigated for their anticancer properties.[9][10] The mechanism of action often involves the inhibition of key enzymes or disruption of cellular structures like microtubules.

-

Antiviral Activity: The benzimidazole scaffold is present in some antiviral drugs. The title compound could be explored for its potential to inhibit viral replication.

The specific biological targets and mechanism of action for this compound would require dedicated in vitro and in vivo studies.

Safety and Handling

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF ON SKIN: Wash with plenty of soap and water.

-

Store in a well-ventilated place. Keep container tightly closed.

Disclaimer: This information is based on general knowledge of benzimidazole derivatives and may not be specific to this compound. A comprehensive safety data sheet (SDS) should be consulted before handling.

Conclusion

This compound is a compound with a promising chemical structure for applications in medicinal chemistry and drug discovery. While specific data on its synthesis and biological activity are limited in publicly available literature, this guide provides a robust, scientifically grounded framework for its preparation, characterization, and potential pharmacological evaluation. Further research into this and related compounds could lead to the discovery of novel therapeutic agents.

References

- 1. 97968-85-9|2-(2-Cyclopropyl-1H-benzo[d]imidazol-1-yl)acetic acid|BLD Pharm [bldpharm.com]

- 2. 2-(2-Cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydro… [cymitquimica.com]

- 3. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iosrjournals.org [iosrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of 1,2-bis-[2-(5-R)-1H-benzimidazolyl]- 1,2-ethanediols, 1,4-bis-[2-(5-R)-1H-benzimidazolyl]- 1,2,3,4-butanetetraols and their FeIII, CuII, and AgI complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of aminobenzimidazole derivatives with a phenylcyclohexyl acetic acid group as anti-obesity and anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. banglajol.info [banglajol.info]

(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid molecular weight

An In-depth Technical Guide to (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic motif found in numerous pharmacologically active compounds. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse therapeutic applications including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][2][3] Within this versatile class of molecules, this compound (CAS No. 97968-85-9) emerges as a compound of significant interest. Its unique architecture, featuring a cyclopropyl group at the 2-position and an acetic acid moiety on the benzimidazole nitrogen, presents a compelling profile for investigation by researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of this compound, synthesizing its physicochemical properties, plausible synthetic routes, analytical characterization, biological context, and potential applications. The narrative is grounded in established scientific principles to provide actionable insights for laboratory investigation.

Physicochemical and Structural Characteristics

The molecular architecture of this compound is defined by three key components: the bicyclic benzimidazole core, a sterically constrained cyclopropyl ring, and an acidic carboxymethyl group. The cyclopropyl substituent is known to enhance metabolic stability and binding affinity in various drug candidates, while the acetic acid group provides a handle for salt formation, prodrug strategies, and critical interactions with biological targets.

A summary of its core physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1][4][5] |

| Molecular Weight | 216.24 g/mol | [1][4] |

| Monoisotopic Mass | 216.08987 Da | [5] |

| CAS Number | 97968-85-9 | [1][6] |

| IUPAC Name | 2-(2-Cyclopropyl-1H-benzimidazol-1-yl)acetic acid | [6] |

| SMILES | C1CC1C2=NC3=CC=CC=C3N2CC(=O)O | [5] |

| Density | 1.43 g/cm³ | [4] |

| Boiling Point | 475.6 °C at 760 mmHg | [4] |

The hydrochloride salt of this compound is also commercially available (CAS: 1221725-14-9), with a molecular formula of C₁₂H₁₃ClN₂O₂ and a corresponding molecular weight of 252.69 g/mol .[7][8]

Synthesis and Analytical Characterization

While some suppliers indicate that this specific compound has been discontinued, suggesting potential synthetic or stability challenges, its synthesis can be approached through established methodologies for N-alkylated 2-substituted benzimidazoles.[1] A common and effective strategy is the Phillips-Ladenburg condensation reaction.

Proposed Synthetic Workflow

A plausible two-step synthesis involves the initial condensation of o-phenylenediamine with cyclopropanecarboxylic acid to form the 2-cyclopropylbenzimidazole intermediate. This is followed by N-alkylation with an acetic acid synthon, such as ethyl chloroacetate, and subsequent hydrolysis of the ester to yield the final carboxylic acid product.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Prophetic)

Disclaimer: This protocol is a prophetic example based on established chemical literature and should be adapted and optimized under appropriate laboratory safety protocols.

-

Step 1: Synthesis of 2-Cyclopropyl-1H-benzimidazole.

-

To a round-bottom flask, add o-phenylenediamine (1 equiv.) and cyclopropanecarboxylic acid (1.1 equiv.).

-

Add polyphosphoric acid (PPA) or 4M hydrochloric acid as a condensing agent and solvent.

-

Heat the mixture to reflux (approx. 120-150°C) for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until a precipitate forms.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the crude 2-cyclopropyl-1H-benzimidazole intermediate. Recrystallize from an appropriate solvent system (e.g., ethanol/water).

-

-

Step 2: Synthesis of Ethyl (2-Cyclopropyl-1H-benzimidazol-1-yl)acetate.

-

Dissolve the 2-cyclopropyl-1H-benzimidazole intermediate (1 equiv.) in acetone or DMF.

-

Add anhydrous potassium carbonate (K₂CO₃) (2-3 equiv.) to the solution.

-

Add ethyl chloroacetate (1.2 equiv.) dropwise while stirring.

-

Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude ester using column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

-

-

Step 3: Hydrolysis to this compound.

-

Dissolve the purified ethyl ester (1 equiv.) in a mixture of ethanol and 2M sodium hydroxide (NaOH) solution.

-

Stir the mixture at room temperature or gentle heat (50-60°C) for 2-4 hours until the reaction is complete (monitored by TLC).

-

Evaporate the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

-

Acidify the aqueous layer with 2M hydrochloric acid (HCl) to a pH of ~4-5, resulting in the precipitation of the final product.

-

Filter the white solid, wash thoroughly with cold water, and dry in a vacuum oven.

-

Analytical Characterization

Full characterization is essential to confirm the structure and purity of the synthesized compound. Documentation for this molecule and its analogs often includes data from NMR, HPLC, and LC-MS.[6][9]

| Technique | Expected Results |

| ¹H NMR | Expect characteristic signals for the aromatic protons of the benzimidazole ring, a singlet for the methylene (-CH₂-) protons of the acetic acid group, and multiplets for the cyclopropyl ring protons. |

| ¹³C NMR | Expect distinct signals for the carboxyl carbon, the quaternary carbons of the benzimidazole core, the aromatic CH carbons, the methylene carbon, and the carbons of the cyclopropyl ring. |

| Mass Spec (LC-MS) | For Electrospray Ionization (ESI), expect to observe the protonated molecular ion [M+H]⁺ at m/z 217.097 and the sodium adduct [M+Na]⁺ at m/z 239.079.[5] |

| HPLC | A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase) should show a single major peak, indicating high purity. |

Biological Profile and Potential Applications

The benzimidazole core is a well-established pharmacophore, and derivatives are known to possess a wide spectrum of biological activities.[3]

Known and Potential Activities

-

Antioxidant Properties: this compound has been specifically noted for its antioxidant activity in assays such as the DPPH radical scavenging test, indicating its potential to neutralize free radicals.[1] This suggests a role in mitigating oxidative stress-related pathologies.

-

Antimicrobial and Anticancer Potential: The broader class of benzimidazole derivatives has demonstrated significant antimicrobial and anticancer efficacy.[1][3] The mechanism often involves the benzimidazole ring acting as a purine analog, allowing it to intercalate with DNA/RNA or inhibit key enzymes like topoisomerases, thereby disrupting cellular replication in pathogens or cancer cells.[1]

-

Anti-inflammatory Activity: Many benzimidazole derivatives exhibit anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX).[3]

Caption: Potential mechanisms of action for this compound.

Applications in Drug Discovery

This compound serves as a valuable scaffold for further chemical modification. The carboxylic acid group is particularly amenable to derivatization into esters, amides, or other functional groups to modulate solubility, cell permeability, and pharmacokinetic properties. Its "discontinued" status on some platforms may indicate an opportunity for researchers to develop improved synthetic routes or create more stable and potent analogs.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount.

| Hazard Type | GHS Information |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source:

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a chemically intriguing molecule that stands at the intersection of established benzimidazole pharmacology and the unique structural benefits of a cyclopropyl moiety. Its synthesis is achievable through standard organic chemistry techniques, and its potential as an antioxidant and a scaffold for developing novel therapeutic agents is significant. While its commercial availability may be limited, this presents a unique opportunity for academic and industrial researchers to explore its synthesis, derivatization, and full biological potential, contributing to the ever-expanding field of medicinal chemistry.

References

- 1. This compound | 97968-85-9 | Benchchem [benchchem.com]

- 2. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - 生产厂家:上海化源世纪贸易有限公司 - 化源网 [chemsrc.com]

- 5. PubChemLite - 2-(2-cyclopropyl-1h-1,3-benzodiazol-1-yl)acetic acid hydrochloride (C12H12N2O2) [pubchemlite.lcsb.uni.lu]

- 6. 97968-85-9|2-(2-Cyclopropyl-1H-benzo[d]imidazol-1-yl)acetic acid|BLD Pharm [bldpharm.com]

- 7. 2-(2-Cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydro… [cymitquimica.com]

- 8. 2-(2-Cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride | 1221725-14-9 | WYB72514 [biosynth.com]

- 9. 1538291-55-2|2-(2-Cyclopropyl-6-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid|BLD Pharm [bldpharm.com]

(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid synthesis precursors

An In-Depth Technical Guide to the Synthesis of (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid

This guide provides a comprehensive overview of the synthetic precursors and methodologies for the preparation of this compound, a molecule of interest for researchers, scientists, and drug development professionals. The synthesis is logically presented in two primary stages: the formation of the core 2-cyclopropyl-1H-benzimidazole scaffold, followed by its N-alkylation to introduce the acetic acid moiety.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the construction of the benzimidazole ring system via a cyclocondensation reaction. The subsequent step is the functionalization of the benzimidazole at the N-1 position with an acetic acid group.

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Core Precursor: 2-Cyclopropyl-1H-benzimidazole

The foundational step in this synthesis is the formation of the benzimidazole ring. The most reliable and widely adopted method for this transformation is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and elevated temperatures.[1]

Causality Behind Experimental Choices

-

Reactants: o-Phenylenediamine serves as the benzene and dual-amine source for the fused ring system. Cyclopropanecarboxylic acid provides the C2 substituent, the cyclopropyl group, which is a desirable moiety in medicinal chemistry due to its unique conformational properties.[1]

-

Reaction Conditions: The reaction is typically carried out in the presence of a mineral acid, such as hydrochloric acid or polyphosphoric acid (PPA). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. High temperatures are necessary to drive the dehydration and cyclization steps.[1]

Mechanistic Pathway of Cyclocondensation

The mechanism proceeds through an initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the protonated carbonyl carbon of cyclopropanecarboxylic acid. This is followed by a dehydration step to form a monoacyl intermediate. Subsequent intramolecular cyclization via attack of the second amino group on the newly formed amide, followed by another dehydration step, yields the final benzimidazole ring system.[1]

Figure 2: Simplified mechanistic steps of the Phillips-Ladenburg reaction.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and cyclopropanecarboxylic acid (1.1 eq).

-

Acid Catalyst: Slowly add 4 M hydrochloric acid or polyphosphoric acid to the mixture.

-

Heating: Heat the reaction mixture to 180-250°C and maintain this temperature for 2-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully neutralize the mixture with a 10% sodium hydroxide solution until it is alkaline.

-

Isolation: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: The crude 2-cyclopropyl-1H-benzimidazole can be purified by recrystallization from boiling water or an ethanol-water mixture.

Part 2: N-Alkylation and Hydrolysis to Yield the Final Product

With the benzimidazole core synthesized, the next stage is to introduce the acetic acid side chain at the N-1 position. This is typically achieved through a two-step sequence: N-alkylation with an ethyl haloacetate, followed by hydrolysis of the resulting ester.

Causality Behind Experimental Choices

-

Alkylation: The reaction of 2-cyclopropyl-1H-benzimidazole with ethyl bromoacetate in the presence of a base is a standard method for N-alkylation.[2][3] A base, such as potassium carbonate or sodium hydroxide, is essential to deprotonate the N-H of the benzimidazole, forming a nucleophilic benzimidazolide anion that then attacks the electrophilic carbon of the ethyl bromoacetate.[4]

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is commonly used to dissolve the reactants and facilitate the SN2 reaction.[3]

-

Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under either acidic (e.g., with HCl) or basic (e.g., with NaOH) conditions, followed by neutralization to precipitate the final product.[5]

Mechanistic Pathway of N-Alkylation and Hydrolysis

The N-alkylation proceeds via an SN2 mechanism. The benzimidazolide anion acts as the nucleophile, and the bromoacetate is the electrophile. The hydrolysis of the ester involves the nucleophilic attack of a hydroxide ion (in basic hydrolysis) or water (in acid-catalyzed hydrolysis) on the ester carbonyl, leading to the formation of the carboxylate, which is then protonated to give the final carboxylic acid.

Figure 3: Mechanistic overview of N-alkylation and subsequent hydrolysis.

Detailed Experimental Protocol

-

N-Alkylation Reaction Setup: In a round-bottom flask, dissolve 2-cyclopropyl-1H-benzimidazole (1.0 eq) in a suitable solvent such as acetone or DMF.[3]

-

Base Addition: Add a base like anhydrous potassium carbonate (1.5 eq).

-

Alkylation Agent: Add ethyl bromoacetate (1.2 eq) dropwise to the mixture at room temperature.

-

Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 60°C) for several hours until the starting material is consumed (monitored by TLC).[2][3]

-

Isolation of Ester: After the reaction is complete, filter off the base. The solvent can be removed under reduced pressure. The resulting crude ethyl (2-cyclopropyl-1H-benzimidazol-1-YL)acetate can be purified by column chromatography or used directly in the next step.

-

Hydrolysis: Dissolve the crude ester in an alcohol-water mixture. Add an excess of sodium hydroxide or hydrochloric acid and reflux the mixture for 2-4 hours.[5]

-

Final Product Isolation: After cooling, adjust the pH of the solution to acidic (around pH 3-4) with HCl if the hydrolysis was basic, or neutralize with a base if it was acidic. The final product, this compound, will precipitate.

-

Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected yields for the synthesis of this compound.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Cyclocondensation | o-Phenylenediamine, Cyclopropanecarboxylic acid, HCl | None or PPA | 180-250 | 2-4 | 70-85 |

| 2 | N-Alkylation | 2-Cyclopropyl-1H-benzimidazole, Ethyl bromoacetate, K₂CO₃ | Acetone/DMF | 25-60 | 4-8 | 80-95 |

| 3 | Hydrolysis | Ethyl (2-Cyclopropyl-1H-benzimidazol-1-YL)acetate, NaOH/HCl | Ethanol/Water | Reflux | 2-4 | >90 |

Safety and Handling of Precursors

-

o-Phenylenediamine: This compound is toxic if swallowed and may cause an allergic skin reaction. It is suspected of causing genetic defects and cancer.[6][7] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[8][9]

-

Cyclopropanecarboxylic Acid: This is a corrosive liquid that can cause severe skin and eye burns.[10][11] It is also combustible. Use in a fume hood with proper PPE is mandatory.

-

Ethyl Bromoacetate: This is a lachrymator and is toxic by ingestion, inhalation, and skin absorption. It is a strong irritant.[12][13] Handle with extreme care in a fume hood, using gloves and safety goggles.[14][15][16]

References

- 1. Buy 2-cyclopropyl-1H-benzimidazole | 16405-79-1 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. nj.gov [nj.gov]

- 10. westliberty.edu [westliberty.edu]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. echemi.com [echemi.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. lobachemie.com [lobachemie.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 2-Cyclopropyl-1H-benzimidazole from o-Phenylenediamine and Cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. Its unique bicyclic system, capable of engaging in various biological interactions, has led to the development of drugs with a wide array of therapeutic applications, including antiulcer, anticancer, and antiviral agents.[1] The introduction of a cyclopropyl group at the 2-position of the benzimidazole ring often imparts unique conformational constraints and metabolic stability, making 2-cyclopropyl-1H-benzimidazole and its derivatives attractive targets for drug discovery programs.

This technical guide, intended for researchers and professionals in the field of drug development, provides a comprehensive overview of the synthesis of 2-cyclopropyl-1H-benzimidazole from the condensation of o-phenylenediamine and cyclopropanecarboxylic acid. As a Senior Application Scientist, this document is structured to not only provide detailed experimental protocols but also to offer insights into the underlying chemical principles, the rationale behind procedural choices, and troubleshooting strategies to navigate potential synthetic challenges.

The Core Reaction: Phillips-Ladenburg Condensation

The synthesis of 2-cyclopropyl-1H-benzimidazole is most classically achieved through the Phillips-Ladenburg reaction. This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions at elevated temperatures.[1][2] While historically significant, this approach often requires harsh conditions and long reaction times.[1]

Mechanistic Insights

The reaction proceeds through a well-established pathway involving initial acylation of one of the amino groups of o-phenylenediamine by cyclopropanecarboxylic acid to form a monoacyl intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the carbonyl carbon, and subsequent dehydration to yield the aromatic benzimidazole ring.

Caption: Mechanism of the Phillips-Ladenburg reaction.

The acidic catalyst plays a crucial role in protonating the carboxylic acid, thereby activating the carbonyl group towards nucleophilic attack by the weakly basic amino group of o-phenylenediamine. The high temperatures are necessary to drive the dehydration step, which is often the rate-limiting step of the reaction.

Methodologies for Synthesis

Several methods have been developed to effect the condensation of o-phenylenediamine and cyclopropanecarboxylic acid, each with its own set of advantages and disadvantages. The choice of method often depends on the desired scale, available equipment, and sensitivity of other functional groups on the starting materials.

Conventional Heating with Polyphosphoric Acid (PPA)

Polyphosphoric acid (PPA) is a widely used and effective reagent for this transformation, acting as both a catalyst and a dehydrating agent.[2] Its high viscosity and the need for high reaction temperatures are notable drawbacks.

Experimental Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add o-phenylenediamine (1.0 eq) to polyphosphoric acid (10-20 times the weight of o-phenylenediamine).

-

Addition of Carboxylic Acid: To the stirred mixture, add cyclopropanecarboxylic acid (1.1 eq).

-

Reaction: Heat the reaction mixture to 180-200 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to approximately 100 °C and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH 8-9). This should be done in an ice bath to manage the exotherm.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol-water mixture, to afford pure 2-cyclopropyl-1H-benzimidazole.

Causality of Choices:

-

Excess PPA: The large excess of PPA ensures a homogenous reaction mixture despite its high viscosity and effectively drives the dehydration.

-

Temperature Control: Maintaining a high temperature is crucial for the cyclization and dehydration steps; however, temperatures exceeding 250 °C should be avoided to prevent potential decomposition.

-

Quenching on Ice: Pouring the viscous reaction mixture onto ice facilitates its dissolution and helps to control the exothermic neutralization process.

Eaton's Reagent: A Milder Alternative

Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, offers a less viscous and often lower-temperature alternative to PPA.[3] This can lead to cleaner reactions and easier handling.

Experimental Protocol:

-

Reagent Preparation: In a flask equipped with a magnetic stirrer and under an inert atmosphere, add o-phenylenediamine (1.0 eq) to Eaton's reagent (prepared by dissolving P₂O₅ in CH₃SO₃H, typically in a 1:10 w/w ratio).

-

Addition of Carboxylic Acid: Add cyclopropanecarboxylic acid (1.1 eq) to the mixture.

-

Reaction: Heat the reaction to 80-120 °C for 2-4 hours, monitoring by TLC.

-

Work-up and Purification: Follow the same work-up and purification procedure as described for the PPA method.

Causality of Choices:

-

Milder Conditions: The superacidic nature of Eaton's reagent allows for lower reaction temperatures compared to PPA, which can be beneficial for substrates with sensitive functional groups.

-

Inert Atmosphere: While not always strictly necessary, an inert atmosphere can prevent the oxidation of o-phenylenediamine, which is prone to forming colored impurities.[4]

Microwave-Assisted Synthesis: A Leap in Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. For the synthesis of 2-cyclopropyl-1H-benzimidazole, microwave irradiation can dramatically reduce reaction times from hours to minutes.[5][6]

Experimental Protocol:

-

Reaction Setup: In a microwave-safe reaction vessel, combine o-phenylenediamine (1.0 eq), cyclopropanecarboxylic acid (1.1 eq), and a catalytic amount of an acid such as p-toluenesulfonic acid (p-TsOH) or a few drops of concentrated hydrochloric acid.[5] For a solvent-free approach, the neat reactants can be used. Alternatively, a high-boiling polar solvent like N,N-dimethylformamide (DMF) can be employed.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 5-15 minutes. The optimal time and temperature should be determined empirically.

-

Work-up and Purification: After cooling, the work-up is similar to the conventional methods. If a solvent is used, it can be removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a basic aqueous solution to remove the acid catalyst and unreacted carboxylic acid. The product is then isolated and purified by recrystallization or column chromatography.

Causality of Choices:

-

Rapid Heating: Microwaves provide rapid and uniform heating of the reaction mixture, leading to a significant acceleration of the reaction rate.

-

Catalyst Choice: While some microwave syntheses can be performed catalyst-free, the addition of an acid catalyst often improves the efficiency of the initial acylation step.

Comparative Analysis of Synthetic Methods

The choice of synthetic method will depend on the specific requirements of the researcher. Below is a comparative summary of the discussed methods.

| Method | Catalyst/Reagent | Temperature (°C) | Time | Typical Yield (%) | Advantages | Disadvantages |

| Conventional Heating | Polyphosphoric Acid (PPA) | 180-200 | 4-6 h | 70-85 | Effective, well-established | High temperature, viscous, difficult work-up |

| Conventional Heating | Eaton's Reagent | 80-120 | 2-4 h | 75-90 | Milder conditions, less viscous | Corrosive, moisture sensitive |

| Microwave-Assisted | p-TsOH or HCl (catalytic) | 120-150 | 5-15 min | 85-95[5] | Rapid, high yields, efficient | Requires specialized equipment |

Characterization of 2-Cyclopropyl-1H-benzimidazole

Proper characterization of the final product is essential to confirm its identity and purity.

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the cyclopropyl protons (typically in the upfield region) and the aromatic protons of the benzimidazole ring. The NH proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Will show a characteristic N-H stretching band.

-

Potential Side Reactions and Troubleshooting

While the synthesis is generally robust, several side reactions and issues can arise.

Caption: A troubleshooting guide for common issues.

-

Oxidation of o-Phenylenediamine: This starting material is susceptible to air oxidation, which can lead to the formation of intensely colored, polymeric impurities.[4] Using freshly purified o-phenylenediamine and conducting the reaction under an inert atmosphere can mitigate this issue.

-

Stability of the Cyclopropyl Ring: The cyclopropyl group is a strained ring system and can be susceptible to ring-opening under strongly acidic conditions and high temperatures, although it is generally stable under the conditions described. The use of milder conditions, such as those with Eaton's reagent or microwave synthesis, can minimize this risk. The electron-withdrawing nature of the adjacent carbonyl group (in the intermediate) or the benzimidazole ring (in the product) can activate the cyclopropane ring towards nucleophilic attack, potentially leading to ring-opened byproducts. Careful control of reaction conditions is therefore paramount.

-

Incomplete Reaction: Insufficient heating time or temperature can lead to low yields. Monitoring the reaction by TLC is crucial to ensure complete consumption of the starting materials.[7]

-

Purification Challenges: The basic nature of the benzimidazole nitrogen allows for purification via acid-base extraction. Dissolving the crude product in an organic solvent and extracting with a dilute acid will transfer the product to the aqueous phase, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[4]

Applications in Drug Development

The 2-cyclopropyl-1H-benzimidazole core is a valuable pharmacophore. Benzimidazole derivatives are known to exhibit a wide range of biological activities, and the cyclopropyl moiety can enhance metabolic stability and binding affinity. This structural motif is being explored for the development of novel therapeutics in areas such as:

-

Antiviral agents

-

Anticancer agents

-

Anti-inflammatory drugs

Conclusion

The synthesis of 2-cyclopropyl-1H-benzimidazole from o-phenylenediamine and cyclopropanecarboxylic acid is a fundamental transformation in medicinal chemistry. While traditional methods like the Phillips-Ladenburg reaction using PPA are effective, modern techniques such as microwave-assisted synthesis offer significant advantages in terms of efficiency and reaction time. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and appropriate troubleshooting strategies are key to successfully synthesizing this important heterocyclic building block. This guide provides the necessary framework for researchers to confidently approach this synthesis and leverage its potential in the pursuit of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. sciforum.net [sciforum.net]

- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

The Diverse Biological Activities of 2-Cyclopropyl Substituted Benzimidazoles: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point of research due to its wide spectrum of biological activities. Among its numerous derivatives, those bearing a cyclopropyl group at the 2-position have emerged as a particularly promising class of compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2-cyclopropyl substituted benzimidazoles. We delve into their significant potential as anticancer, antimicrobial, and antiviral agents, supported by available quantitative data and detailed experimental protocols. Furthermore, this guide explores the key signaling pathways modulated by these compounds, offering insights for future drug design and development endeavors.

Introduction: The Significance of the 2-Cyclopropyl Benzimidazole Moiety

The fusion of a benzene ring and an imidazole ring gives rise to the benzimidazole core, a heterocyclic aromatic organic compound that is a constituent of vitamin B12 and a key pharmacophore in numerous clinically approved drugs.[1][2] The substituent at the 2-position of the benzimidazole ring plays a crucial role in determining its biological activity. The introduction of a cyclopropyl group at this position imparts unique conformational and electronic properties to the molecule. The three-membered ring's strained nature and hybrid orbitals contribute to enhanced binding affinity with various biological targets, often leading to potent and selective pharmacological effects. This guide will explore the multifaceted biological landscape of these intriguing molecules.

Synthesis of 2-Cyclopropyl Substituted Benzimidazoles

The primary and most common method for synthesizing the 2-cyclopropyl-1H-benzimidazole core is through the condensation reaction of an o-phenylenediamine with cyclopropanecarboxylic acid or its derivatives.[3] This reaction is typically carried out under acidic conditions and may require elevated temperatures.

Experimental Protocol: Synthesis of 2-Cyclopropyl-1H-benzimidazole

This protocol outlines a general procedure for the synthesis of the core scaffold.

Materials:

-

o-phenylenediamine

-

Cyclopropanecarboxylic acid

-

Hydrochloric acid (4N) or another suitable acid catalyst

-

Ethanol or an appropriate solvent

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Reflux apparatus

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

-

Add cyclopropanecarboxylic acid (1.1 equivalents) to the solution.

-

Slowly add 4N hydrochloric acid (catalytic amount) to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using TLC.

-

After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-cyclopropyl-1H-benzimidazole.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Caption: General workflow for the synthesis of the 2-cyclopropyl benzimidazole core.

Anticancer Activity: Targeting DNA Repair and Beyond

A significant area of interest for 2-cyclopropyl substituted benzimidazoles is their potential as anticancer agents. One of the key mechanisms identified is the inhibition of Poly(ADP-ribose) polymerase (PARP).[1][4][5]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs).[1][4] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations that impair homologous recombination (HR) for double-strand break (DSB) repair, the inhibition of PARP leads to a phenomenon known as "synthetic lethality".[5] When PARP is inhibited, unrepaired SSBs accumulate and are converted to more lethal DSBs during DNA replication.[4] In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[5] Healthy cells, with functional HR pathways, are less affected by PARP inhibition, providing a therapeutic window.[4]

Caption: The principle of synthetic lethality induced by PARP inhibition.

Cytotoxicity Data

While specific IC50 values for 2-cyclopropyl benzimidazole derivatives as PARP inhibitors are not extensively reported in publicly available literature, the general class of benzimidazole-based PARP inhibitors has shown significant promise. For instance, some benzimidazole derivatives have exhibited potent cytotoxic activity against various cancer cell lines.

| Compound Class | Cell Line | Activity (IC50/GI50) | Reference |

| Benzimidazole Hybrids | MCF-7 (Breast Cancer) | 25.72 µM | [3] |

| Benzimidazole Derivatives | HCT116 (Colon Cancer) | 0.00005 µM | [3] |

| Bisbenzimidazoles | Various (NCI-60 panel) | 0.16 - 3.6 µM | [6] |

It is important to note that these values are for various benzimidazole derivatives and not specifically for 2-cyclopropyl substituted compounds. Further research is needed to establish a clear quantitative structure-activity relationship for the 2-cyclopropyl moiety in PARP inhibition.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

2-Cyclopropyl benzimidazole derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the 2-cyclopropyl benzimidazole derivatives in the complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A Broad Spectrum of Action

Benzimidazole derivatives have long been recognized for their antimicrobial properties.[7] The incorporation of a 2-cyclopropyl group can enhance this activity against a range of pathogenic bacteria and fungi.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of benzimidazoles are diverse and can include:

-

Inhibition of Nucleic Acid and Protein Synthesis: Due to their structural similarity to purines, benzimidazoles can interfere with the synthesis of bacterial DNA and proteins.[8]

-

Disruption of Cell Wall Synthesis: Some derivatives may inhibit enzymes essential for the formation of the bacterial cell wall.

-

Inhibition of Key Enzymes: Specific enzymes within microbial metabolic pathways can be targeted and inhibited.

Antimicrobial Activity Data

Quantitative data on the antimicrobial activity of 2-cyclopropyl substituted benzimidazoles is an active area of research. The table below presents representative Minimum Inhibitory Concentration (MIC) values for some benzimidazole derivatives against common pathogens.

| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |

| Benzimidazole-triazole hybrids | S. aureus (MRSA) | 16 | |

| Benzimidazole-triazole hybrids | E. coli | 8 | |

| N-alkyl-2-substituted benzimidazoles | E. coli (TolC mutant) | 2 |

Note: These values are for various substituted benzimidazoles and highlight the potential of this scaffold. Specific MIC values for 2-cyclopropyl derivatives need to be established through dedicated screening.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

2-Cyclopropyl benzimidazole derivatives (dissolved in a suitable solvent)

-

Standard antibiotic/antifungal agents (positive controls)

-

Inoculum suspension (adjusted to 0.5 McFarland standard)

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the 2-cyclopropyl benzimidazole derivatives in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Add the inoculum to each well of the microtiter plate.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caption: A simplified workflow for determining the MIC of a test compound.

Antiviral Activity: A Promising Frontier

The antiviral potential of benzimidazole derivatives has been demonstrated against a variety of DNA and RNA viruses.[9][10][11][12] The 2-cyclopropyl substitution can contribute to enhanced potency and selectivity against viral targets.

Viral Targets and Mechanisms of Action

The antiviral mechanisms of benzimidazoles can involve the inhibition of various viral enzymes and processes, including:

-

Viral Polymerases: Inhibition of RNA-dependent RNA polymerase (RdRp) is a key mechanism against RNA viruses like Hepatitis C Virus (HCV).[13]

-

Helicases: These enzymes, essential for unwinding viral nucleic acids, can be targeted by benzimidazole derivatives.[9]

-

Viral Entry and Assembly: Some compounds may interfere with the initial stages of viral infection or the final assembly of new virions.

Antiviral Activity Data

Several studies have reported the antiviral activity of various benzimidazole derivatives. While specific data for 2-cyclopropyl substituted compounds is emerging, the broader class shows significant promise.

| Compound Class | Virus | Activity (EC50/IC50) | Reference |

| 2-Arylbenzimidazoles | Yellow Fever Virus | 6-27 µM | [9][12] |

| Benzimidazole-based inhibitors | Hepatitis C Virus (HCV) | ~0.35 µM | [13] |

Further screening of 2-cyclopropyl benzimidazoles against a panel of viruses is warranted to fully elucidate their antiviral spectrum and potency.

Experimental Protocol: Antiviral Plaque Reduction Assay

This assay is a standard method for quantifying the antiviral activity of a compound.

Materials:

-

Host cell line susceptible to the virus of interest

-

Virus stock of known titer

-

Cell culture medium

-

96-well or 6-well plates

-

2-Cyclopropyl benzimidazole derivatives

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

Procedure:

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the 2-cyclopropyl benzimidazole derivative.

-

Pre-incubate the cell monolayers with the compound dilutions for a specific period.

-

Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).

-

After a viral adsorption period, remove the inoculum and add an overlay medium containing the compound dilutions to restrict virus spread to adjacent cells.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Fix and stain the cells with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Conclusion and Future Directions

2-Cyclopropyl substituted benzimidazoles represent a versatile and highly promising class of bioactive molecules. Their unique structural features contribute to potent activities across a range of therapeutic areas, including oncology, infectious diseases, and virology. The established role of some benzimidazoles as PARP inhibitors highlights a clear and actionable mechanism for anticancer drug development. The broad-spectrum antimicrobial and antiviral potential further underscores the importance of this scaffold.

Future research should focus on:

-

Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive exploration of substitutions on both the benzimidazole core and the cyclopropyl ring is needed to optimize potency and selectivity for specific biological targets.

-

Elucidation of Novel Mechanisms of Action: While PARP inhibition is a key finding, investigating other potential cellular targets will broaden the therapeutic applications of these compounds.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified through in vitro screening must be evaluated in animal models to assess their efficacy, safety, and pharmacokinetic profiles.

-

Development of Drug Delivery Systems: Formulations that enhance the solubility, bioavailability, and targeted delivery of 2-cyclopropyl benzimidazoles could significantly improve their therapeutic index.

The continued exploration of 2-cyclopropyl substituted benzimidazoles holds great promise for the discovery and development of novel and effective therapeutic agents to address unmet medical needs.

References

- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 4. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 5. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 2-Arylbenzimidazoles as antiviral and antiproliferative agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, antiviral and antiproliferative activity of some N-benzenesulphonyl-2(2- or 3-pyridylethyl)-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic and Analytical Guide to (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5] (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid (CAS No. 97968-85-9) represents a specific analogue within this class, incorporating a cyclopropyl moiety at the 2-position and an acetic acid group on the N1 atom of the imidazole ring. These modifications can significantly influence the molecule's steric and electronic properties, potentially modulating its biological activity and pharmacokinetic profile.

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the principles, experimental protocols, and data interpretation for key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The insights provided herein are crucial for unambiguous structure elucidation, purity assessment, and quality control in a research and development setting.

Part 1: Molecular Structure and Predicted Spectroscopic Features

A thorough understanding of a molecule's structure is a prerequisite for interpreting its spectroscopic data. The key functional groups in this compound dictate its characteristic spectral signature.

Caption: Chemical Structure of this compound.

Molecular Formula: C₁₂H₁₂N₂O₂[6] Molecular Weight: 216.24 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy Predictions

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. The four protons on the benzene ring will appear as complex multiplets in the aromatic region (~7.2-7.8 ppm). The methylene protons (-CH₂-) of the acetic acid group, being adjacent to the nitrogen atom, should resonate as a singlet further downfield (~4.5-5.5 ppm). The cyclopropyl group will present a unique signature: a single methine proton (-CH-) appearing as a multiplet and four diastereotopic methylene protons (-CH₂-) also resonating as complex multiplets, typically in the upfield region (~0.8-1.5 ppm). The carboxylic acid proton (-COOH) is a broad singlet and its chemical shift is highly dependent on the solvent and concentration.

-

¹³C NMR: The molecule possesses 12 carbon atoms, but due to symmetry in the cyclopropyl group, fewer than 12 signals might be observed. Key predicted signals include the carbonyl carbon of the carboxylic acid (~170 ppm), carbons of the benzimidazole core (~110-155 ppm), the methylene carbon of the acetic acid group (~45-55 ppm), and the distinct upfield signals for the cyclopropyl methine and methylene carbons (~5-15 ppm).

Mass Spectrometry (MS) Predictions

The primary goal of MS is to determine the molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) is the preferred method for unambiguous formula confirmation.

-

Expected Ionization: Electrospray ionization (ESI) is an ideal technique for this molecule, capable of producing protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

-

Predicted m/z Values: Based on the molecular formula C₁₂H₁₂N₂O₂, the following adducts are predicted:[6]

-

[M+H]⁺: 217.09715

-

[M+Na]⁺: 239.07909

-

[M-H]⁻: 215.08259

-

Infrared (IR) Spectroscopy Predictions

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

-

Carboxylic Acid: This group will give rise to two very characteristic absorptions: a very broad O-H stretch from ~2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretch at ~1700-1725 cm⁻¹.

-

Benzimidazole Ring: Expect C=N stretching vibrations around 1620-1650 cm⁻¹ and aromatic C=C stretching in the 1450-1600 cm⁻¹ region.

-

C-H Bonds: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching (from the cyclopropyl and methylene groups) will be just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy Predictions

The benzimidazole ring system is the primary chromophore. It is expected to exhibit strong absorption bands in the UV region.

-

λ_max: Typically, benzimidazoles show two main absorption bands. For this structure, expect a strong absorption band around 240-250 nm and another, often more intense, band around 270-285 nm. The exact position and intensity can be influenced by the solvent polarity.[7]

Part 2: Experimental Methodologies

To ensure data integrity and reproducibility, standardized and well-documented protocols are essential. The following sections detail the methodologies for acquiring high-quality spectroscopic data for the title compound.

Caption: A generalized workflow for the comprehensive spectroscopic analysis of the target compound.

NMR Spectroscopy Protocol

Rationale: This protocol is designed for complete structural elucidation. DMSO-d₆ is chosen as the solvent due to its excellent dissolving power for polar, acidic compounds and its ability to allow observation of the exchangeable carboxylic acid proton. Tetramethylsilane (TMS) serves as the universal internal standard for chemical shift referencing.[1]

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) TMS.

-

Dissolution: Cap the NMR tube and vortex gently until the sample is fully dissolved. A brief sonication may be used if necessary.

-